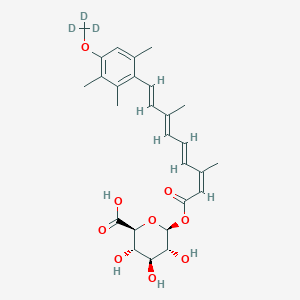

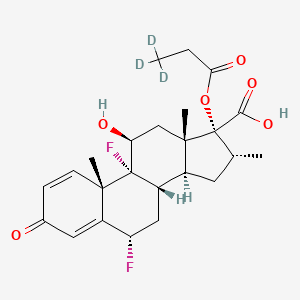

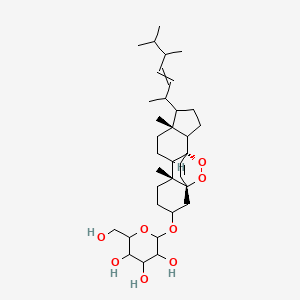

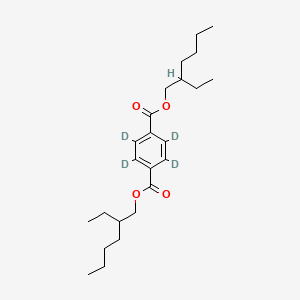

13-cis Acitretin O-beta-D-glucuronide-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

13-cis Acitretin O- is a retinoid, a class of chemical compounds related to vitamin A. It is an isomer of acitretin, which is primarily used in the treatment of severe psoriasis and other skin disorders. Retinoids are known for their role in regulating cell growth and differentiation, making them valuable in both medical and cosmetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 13-cis Acitretin O- involves the isomerization of acitretin. This process can be achieved through various methods, including thermal isomerization and photoisomerization. The reaction conditions typically involve the use of solvents like acetonitrile and stabilizing agents such as L-ascorbic acid to prevent degradation .

Industrial Production Methods: Industrial production of 13-cis Acitretin O- often employs high-throughput liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) for the separation and quantitation of the isomers. This method ensures high purity and consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 13-cis Acitretin O- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can convert 13-cis Acitretin O- into less active forms.

Isomerization: This is a key reaction where 13-cis Acitretin O- can revert to its all-trans form under certain conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Isomerization: Light exposure and heat are common conditions that facilitate isomerization.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as the all-trans isomer of acitretin .

Wissenschaftliche Forschungsanwendungen

13-cis Acitretin O- has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study isomerization and retinoid chemistry.

Biology: Researchers use it to investigate the role of retinoids in cell differentiation and growth.

Medicine: It is studied for its therapeutic potential in treating skin disorders, cancer, and other diseases.

Industry: It is used in the formulation of skincare products due to its ability to regulate cell growth and improve skin texture

Wirkmechanismus

The exact mechanism of action of 13-cis Acitretin O- is not fully understood. it is believed to work by binding to retinoid receptors in the skin, such as RXR and RAR. These receptors help normalize the growth cycle of skin cells, reducing excessive cell growth and keratinization seen in conditions like psoriasis . The compound also inhibits the activity of certain transcription factors, further regulating cell proliferation and differentiation .

Vergleich Mit ähnlichen Verbindungen

All-trans Acitretin: Another isomer of acitretin with similar therapeutic effects but different pharmacokinetic properties.

Etretinate: A precursor to acitretin with a longer half-life and similar clinical applications.

Isotretinoin: Used primarily for severe acne, it shares structural similarities with 13-cis Acitretin O- but has different clinical uses

Uniqueness: 13-cis Acitretin O- is unique due to its specific isomeric form, which influences its stability, bioavailability, and therapeutic effects. Its ability to isomerize under certain conditions adds to its versatility in both research and clinical settings .

Eigenschaften

Molekularformel |

C27H34O9 |

|---|---|

Molekulargewicht |

505.6 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H34O9/c1-14(10-11-19-16(3)13-20(34-6)18(5)17(19)4)8-7-9-15(2)12-21(28)35-27-24(31)22(29)23(30)25(36-27)26(32)33/h7-13,22-25,27,29-31H,1-6H3,(H,32,33)/b9-7+,11-10+,14-8+,15-12-/t22-,23-,24+,25-,27+/m0/s1/i6D3 |

InChI-Schlüssel |

JBZDSEGJHOGTFE-JCZWFKIHSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C)C)C |

Kanonische SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C)C)C)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)

![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)

![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)